

Technical Guide: 5-Bromo-2-(4-fluorophenyl)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-(4-fluorophenyl)pyridine

Cat. No.: B1289181

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(4-fluorophenyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a bromo-substituted pyridine ring coupled with a fluorinated phenyl group, makes it a versatile building block for the synthesis of a wide range of complex organic molecules. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and a logical workflow for its application in drug discovery.

Chemical and Physical Properties

The fundamental properties of **5-Bromo-2-(4-fluorophenyl)pyridine** are summarized in the table below. These data are crucial for its handling, characterization, and application in synthetic chemistry.

Property	Value
Molecular Weight	252.08 g/mol
Molecular Formula	C ₁₁ H ₇ BrFN
CAS Number	463336-07-4
Melting Point	Not available
Boiling Point	Not available
Density	Not available

Synthesis via Suzuki-Miyaura Coupling

The primary synthetic route to **5-Bromo-2-(4-fluorophenyl)pyridine** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol

Materials:

- 5-Bromo-2-chloropyridine
- (4-Fluorophenyl)boronic acid
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Potassium carbonate (K₂CO₃)
- 1,4-Dioxane
- Water
- Ethyl acetate

- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator

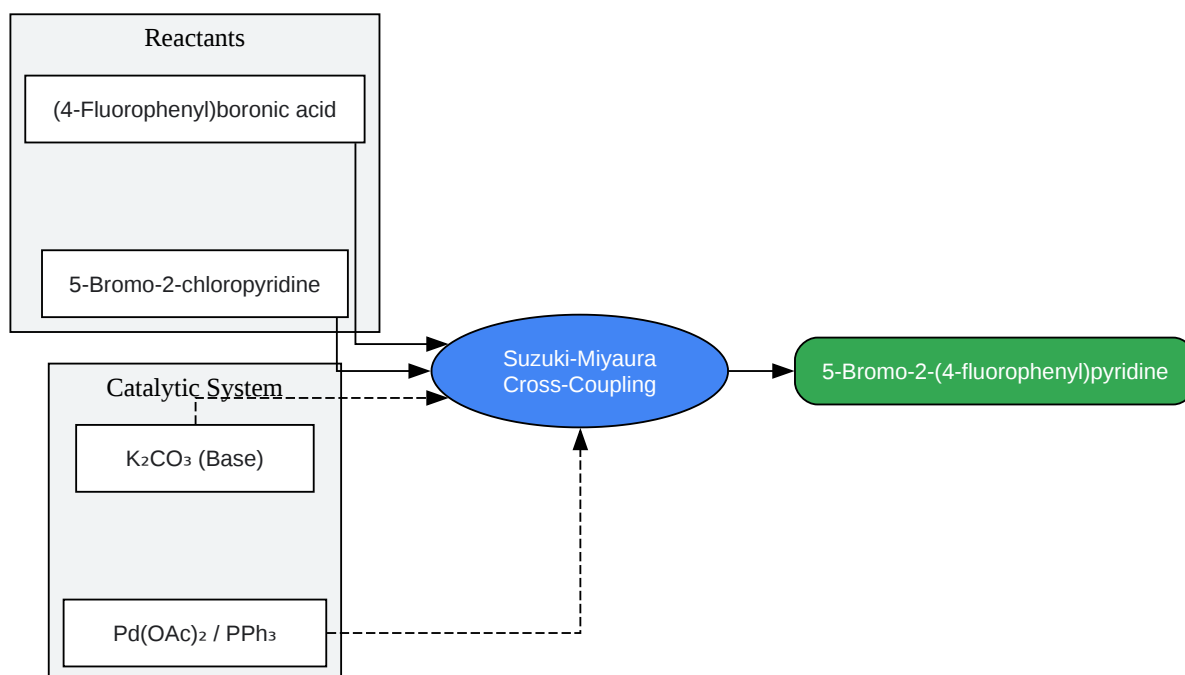
Procedure:

- **Reaction Setup:** In a round-bottom flask, combine 5-bromo-2-chloropyridine (1 equivalent), (4-fluorophenyl)boronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).
- **Solvent Addition:** Add a 4:1 mixture of 1,4-dioxane and water to the flask.
- **Reaction Execution:** Stir the mixture at 80-90°C under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Logical Workflow for Drug Discovery Application

5-Bromo-2-(4-fluorophenyl)pyridine serves as a key intermediate in the synthesis of novel therapeutic agents. The following diagram illustrates a typical workflow from this starting

material to a potential drug candidate.



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com